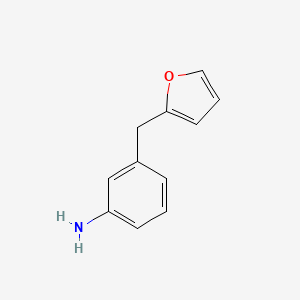

3-(Furan-2-ylmethyl)aniline

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H11NO |

|---|---|

Molecular Weight |

173.21 g/mol |

IUPAC Name |

3-(furan-2-ylmethyl)aniline |

InChI |

InChI=1S/C11H11NO/c12-10-4-1-3-9(7-10)8-11-5-2-6-13-11/h1-7H,8,12H2 |

InChI Key |

YXFXZUYNNHIZQC-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)N)CC2=CC=CO2 |

Origin of Product |

United States |

Synthetic Methodologies for 3 Furan 2 Ylmethyl Aniline and Analogues

Reductive Amination Strategies

Reductive amination is a cornerstone for the synthesis of 3-(Furan-2-ylmethyl)aniline and related compounds. This process typically involves the reaction of a carbonyl compound, in this case, furfural (B47365), with an amine, such as aniline (B41778), in the presence of a reducing agent and a catalyst.

Amination of Furfural with Aniline and Substituted Anilines

The direct reductive amination of furfural with aniline and its derivatives is a widely studied approach. The efficiency and selectivity of this reaction are heavily dependent on the catalytic system employed.

Heterogeneous catalysts are favored for their ease of separation and recyclability, contributing to more sustainable chemical processes. A variety of metal-supported catalysts have been investigated for the reductive amination of furfural.

Pt/Nb2O5-Al2O3 : Platinum supported on niobia-alumina (Pt/Nb2O5-Al2O3) has been explored for the reductive amination of furfural. The acidity of the support, which can be tuned by the Nb2O5 loading, plays a crucial role. mdpi.comresearchgate.net Higher Nb2O5 content increases the catalyst's acidity, which can influence the reaction pathway. However, it has been observed that while niobia can favor the formation of furfuryl alcohol, it may have a detrimental effect on the formation of the desired amine in the reductive amination of furfural. mdpi.comresearchgate.net

Ir/SiO2-SO3H : An iridium catalyst supported on sulfonic acid-functionalized silica (B1680970) (Ir/SiO2-SO3H) has been utilized as a bifunctional catalyst. mdpi.comresearchgate.net The sulfonic acid groups on the support are thought to facilitate the formation of the imine intermediate, while the iridium metal centers catalyze its subsequent hydrogenation to the amine. researchgate.netdtu.dk At room temperature, using ethyl acetate (B1210297) as a solvent, a 21% yield of N-(furan-2-ylmethyl)aniline was achieved. mdpi.com The synergistic effect between the acidic sites and the metal is vital for this transformation. mdpi.comdtu.dk

Au/TiO2-R : Gold supported on rutile titania (Au/TiO2-R) has also been investigated for the reductive amination of 5-hydroxymethylfurfural (B1680220) (an analogue of furfural) with aniline. researchgate.net

Ru pincer complexes : Homogeneous ruthenium pincer complexes, such as Ru-MACHO-BH, have been effectively used in the transfer hydrogenation for the reductive amination of furfurals with anilines. researchgate.net This base-free method uses isopropanol (B130326) as the hydrogen donor and can achieve high conversions under mild conditions. researchgate.net The reaction is tolerant to a range of substituents on the aniline, with electron-withdrawing groups showing higher activity than electron-donating groups. researchgate.net

Table 1: Performance of Various Heterogeneous Catalysts in the Reductive Amination of Furfural and its Analogues

| Catalyst | Amine | Product | Yield (%) | Reaction Conditions | Reference |

|---|---|---|---|---|---|

| Ir/SiO2-SO3H | Aniline | N-(furan-2-ylmethyl)aniline | 21 | Room temperature, Ethyl acetate | mdpi.com |

| Ru-MACHO-BH | Substituted Anilines | N-(furan-2-ylmethyl)anilines | Moderate to excellent | 90 °C, 1 h, iPrOH | researchgate.net |

The conditions under which the reductive amination is performed significantly impact the yield and selectivity of the desired product. Factors such as temperature, pressure, and solvent choice are critical. For instance, the Ir/SiO2-SO3H catalyzed reaction was conducted at room temperature, which is advantageous for energy efficiency. mdpi.com The use of ethyl acetate as a solvent in this system was found to inhibit the formation of tertiary amine by-products. mdpi.com In the case of Ru pincer complexes, the reaction proceeds efficiently at 90°C using isopropanol as both the solvent and the hydrogen source. researchgate.net

Amination of Furfural with Formamide (B127407)/Formic Acid for Related Furfurylamines

An alternative approach to synthesizing furfurylamines involves the use of formamide and formic acid. This method can proceed even without a catalyst under microwave irradiation. researchgate.net The reaction of furfural with formamide initially generates N-formyl species. Subsequently, formic acid acts as both a hydrogen donor and an acid catalyst to facilitate the hydrogenation of these intermediates to produce furfurylamine (B118560) after an alcoholysis step. researchgate.net

Multi-Component Reaction Approaches

Multi-component reactions (MCRs) offer an efficient strategy for the synthesis of complex molecules in a single step, which is advantageous in terms of time, resources, and waste reduction. For the synthesis of analogues of this compound, such as spiro[furan-2,3′-indoline]-3-carboxylate derivatives, a three-component reaction has been developed. nih.gov This reaction involves the combination of anilines, isatins, and diethyl acetylenedicarboxylate, catalyzed by Brønsted acidic ionic liquids. nih.gov The use of ultrasonic irradiation can enhance the reaction yields, which range from 80% to 98%. nih.gov Another copper-catalyzed three-component cascade strategy has been developed for the synthesis of furan-2-ylmethylboranes. rsc.org

N-Alkylation Synthetic Routes

A primary and widely utilized method for the synthesis of N-substituted anilines, including this compound, is the reductive amination of an aldehyde. In this case, the reaction proceeds between 3-aminobenzylamine and furan-2-carbaldehyde. The process generally involves two key steps that can often be performed in a single pot:

Imine Formation: The initial step is the condensation reaction between the primary amine of 3-aminobenzylamine and the carbonyl group of furan-2-carbaldehyde. This reaction forms a Schiff base, or imine, intermediate with the elimination of a water molecule.

In-situ Reduction: The formed imine is subsequently reduced to the desired secondary amine, this compound. This reduction is carried out in the same reaction vessel using a suitable reducing agent.

Various catalytic systems have been developed to facilitate this transformation efficiently. These systems often employ transition metals known for their catalytic activity in hydrogenation reactions.

Catalytic Systems for Reductive Amination:

| Catalyst | Hydrogen Source | Solvent | Temperature (°C) | Yield (%) | Reference |

| Pd/C | Ammonium formate | Aqueous 2-propanol | Room Temperature | Excellent | researchgate.net |

| Ni6AlOx | H2 (4 bar) | Water | 100 | 90 | nih.gov |

| Ru-MACHO-BH | iPrOH | Not specified | Not specified | Moderate to Good | researchgate.net |

| Ir/SiO2-SO3H | Not specified | Ethyl acetate | Room Temperature | 21 | mdpi.com |

| CuAlOx | H2 | Methanol | 90 | up to 99 | nih.gov |

This table presents data for analogous reductive amination reactions of anilines with furanic aldehydes and may not represent the exact conditions for the synthesis of this compound.

The choice of catalyst and reaction conditions can significantly influence the outcome of the synthesis, affecting both the yield and the purity of the final product. For instance, palladium on carbon (Pd/C) with ammonium formate as a hydrogen donor offers a facile and environmentally benign method at room temperature researchgate.net. Nickel-based catalysts, such as Ni6AlOx, have also demonstrated high efficacy in the reductive amination of furanic aldehydes nih.gov.

General Principles of High Yield and Purity in Synthesis

Achieving high yield and purity in the synthesis of this compound and its analogues through N-alkylation requires careful consideration of several experimental factors.

Key Factors Influencing Yield and Purity:

Catalyst Selection: The choice of catalyst is paramount. An ideal catalyst should exhibit high activity to ensure a reasonable reaction rate and high selectivity to minimize the formation of byproducts. For example, some catalysts may promote over-alkylation, leading to the formation of tertiary amines. The selectivity of the catalyst helps in achieving mono-N-alkylation researchgate.net.

Reaction Conditions:

Temperature: The reaction temperature can affect the rate of both the desired reaction and potential side reactions. Optimization is often necessary to find a balance that favors the formation of the target product.

Pressure: In cases where gaseous hydrogen is used as the reducing agent, the pressure can influence the reaction rate.

Solvent: The solvent plays a crucial role in dissolving the reactants and influencing the catalyst's activity. The use of aqueous or alcoholic solvents can also contribute to a more environmentally friendly process researchgate.net.

Purity of Reactants: The purity of the starting materials, 3-aminobenzylamine and furan-2-carbaldehyde, is essential. Impurities in the reactants can lead to the formation of undesired byproducts, complicating the purification process.

Stoichiometry of Reactants: The molar ratio of the amine to the aldehyde can be adjusted to optimize the yield and minimize unreacted starting materials.

Purification of the Final Product: After the reaction is complete, the crude product must be purified to remove any unreacted starting materials, catalyst residues, and byproducts. Common purification techniques include:

Extraction: To separate the product from the reaction mixture.

Crystallization: An effective method for obtaining highly pure solid products.

Column Chromatography: A versatile technique for separating the desired compound from impurities based on their differential adsorption on a stationary phase. The choice of eluent is critical for successful separation rsc.org.

By carefully controlling these parameters, it is possible to synthesize this compound and its analogues with high yield and purity, suitable for further applications.

Computational and Theoretical Investigations of 3 Furan 2 Ylmethyl Aniline Systems and Analogues

Quantum Chemical Calculations

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have become indispensable for predicting molecular properties with high accuracy. These methods are used to model the behavior of electrons in molecules, providing foundational data on structure, stability, and reactivity.

The electronic properties of a molecule are governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. The energy gap between HOMO and LUMO (Egap) is a critical parameter for determining molecular reactivity, kinetic stability, and optical properties. thaiscience.infochalcogen.ro

For aniline (B41778) and its derivatives, the HOMO is typically localized on the benzene (B151609) ring and the nitrogen atom of the amino group, reflecting their electron-donating nature. In furan (B31954), the HOMO is distributed over the heterocyclic ring. In a hybrid molecule like 3-(Furan-2-ylmethyl)aniline, the HOMO is expected to have significant contributions from both the aniline and furan rings, while the LUMO would be distributed across the entire molecule.

Theoretical studies on co-oligomers of aniline and furan using DFT at the B3LYP/6-31+G(d,p) level have provided insights into these interactions. physchemres.org For instance, analysis of aniline-furan co-oligomers reveals how the electronic properties, such as ionization potential and electron affinity, are influenced by the combination of these two aromatic systems. physchemres.org

Natural Bond Orbital (NBO) analysis is another powerful tool used to study charge transfer and intramolecular interactions. chalcogen.rotsijournals.com It examines the delocalization of electron density between filled Lewis-type (donor) NBOs and empty non-Lewis-type (acceptor) NBOs. In a molecule like 4-chloro-2-[(furan-2-ylmethyl)amino]-5-sulfamoylbenzoic acid, a close analogue, NBO analysis reveals significant intramolecular charge transfer, which contributes to the molecule's stability. researchgate.net For example, interactions between the lone pair orbitals of oxygen and nitrogen atoms and the antibonding orbitals of adjacent C-C or C-N bonds indicate hyperconjugative effects that stabilize the molecular structure. tsijournals.com

Table 1: Frontier Molecular Orbital Energies for Aniline Analogues

| Compound | Method | EHOMO (eV) | ELUMO (eV) | Egap (eV) | Reference |

|---|---|---|---|---|---|

| p-Aminoaniline | B3LYP/6-311G(d,p) | -5.0015 | -0.4001 | 4.6019 | thaiscience.info |

| p-Nitroaniline | B3LYP/6-311G(d,p) | -6.4912 | -2.6005 | 3.8907 | thaiscience.info |

| p-Isopropylaniline | B3LYP/6-311G(d,p) | -5.4012 | -0.1044 | 5.2968 | thaiscience.info |

This table presents calculated HOMO, LUMO, and energy gap values for various aniline derivatives, illustrating how substituents affect electronic properties. Data is sourced from DFT calculations.

Before calculating other properties, the molecular geometry must be optimized to find the lowest energy conformation. This is typically achieved using DFT methods, such as B3LYP with a suitable basis set like 6-311++G(d,p). tsijournals.com The optimization process adjusts bond lengths, bond angles, and dihedral angles until a stationary point on the potential energy surface is located.

For this compound, the key geometrical parameters would include the bond lengths and angles within the furan and aniline rings, the C-N bond length of the amino group, and the dihedral angle describing the relative orientation of the two rings. Studies on similar furan derivatives have shown that the planarity of the system can be crucial for its electronic properties. researchgate.net For instance, in furfurylidenanilines, the rotation around the furan ring-bridge bond leads to different stable conformations, which can be analyzed computationally. researchgate.net

Intramolecular charge transfer (ICT) is a phenomenon where an electron is transferred from a donor part to an acceptor part of the same molecule upon photoexcitation. mdpi.com This process is fundamental in the design of molecules for optoelectronics and sensors. In donor-π-acceptor systems, the aniline moiety often acts as the electron donor, while other parts of the molecule can function as the acceptor.

In the case of this compound, the aniline group serves as a potential electron donor. The furan ring, being electron-rich, might also participate in the electronic delocalization. The methylene (B1212753) bridge (-CH2-) separating the two rings will influence the efficiency of any charge transfer. Computational studies, often using Time-Dependent DFT (TD-DFT), can predict the nature of electronic transitions. researchgate.net Analysis of the molecular orbitals involved in the lowest energy electronic transition (typically HOMO to LUMO) can confirm whether the transition has a charge-transfer character. For example, if the HOMO is localized on the aniline moiety and the LUMO is on the furan ring, the transition would indicate an ICT from aniline to furan.

The Molecular Electrostatic Potential (MEP) map is a valuable tool for understanding the reactive behavior of molecules. researchgate.netechemcom.com It visualizes the charge distribution and is used to predict sites for electrophilic and nucleophilic attack. thaiscience.infosamipubco.com The MEP is plotted onto the molecule's electron density surface, with different colors representing different potential values. Typically, red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates positive potential (electron-poor, susceptible to nucleophilic attack). echemcom.com

For an aniline derivative, the MEP map generally shows a region of negative potential around the nitrogen atom due to its lone pair of electrons, making it a site for protonation and electrophilic attack. researchgate.netcdnsciencepub.com The π-electron cloud above and below the aromatic ring also contributes to negative potential. cdnsciencepub.com In this compound, negative potential would also be expected around the oxygen atom of the furan ring. The hydrogen atoms of the amino group would exhibit positive potential. Such maps provide a clear, qualitative picture of the molecule's reactivity. thaiscience.info

Theoretical vibrational analysis is used to predict the infrared (IR) and Raman spectra of a molecule. By calculating the harmonic vibrational frequencies using DFT, researchers can assign the observed experimental spectral bands to specific molecular motions (e.g., stretching, bending). researchgate.net It is common practice to scale the calculated frequencies by a factor (e.g., ~0.96) to better match experimental data, accounting for anharmonicity and basis set limitations.

For a molecule like this compound, the vibrational spectrum would feature characteristic modes for the aniline and furan rings.

Aniline modes : N-H stretching vibrations (typically around 3400-3500 cm-1), C-N stretching, and aromatic C-H and C=C stretching modes.

Furan modes : C-O-C stretching and ring breathing vibrations.

Methylene bridge modes : C-H stretching and bending vibrations.

Computational studies on molecules like 4-chloro-2-[(furan-2-ylmethyl)amino]-5-sulfamoylbenzoic acid have demonstrated excellent correlation between theoretical (B3LYP/6-31G(d,p)) and experimental FT-IR and FT-Raman spectra, allowing for a detailed assignment of the vibrational modes based on Potential Energy Distribution (PED) analysis. researchgate.net

Reaction Mechanism and Kinetic Studies

Computational chemistry is also a powerful tool for investigating the mechanisms and kinetics of chemical reactions. By mapping the potential energy surface (PES) for a reaction, chemists can identify transition states and intermediates, and calculate activation energies and reaction rates.

For this compound, potential reactions of atmospheric or industrial relevance could involve radicals like OH or CH3. Studies on the reaction of aniline with methyl radicals (CH3) have shown that the reaction can proceed through two main pathways: H-abstraction from the -NH2 group or CH3-addition to the aromatic ring. nih.gov Theoretical calculations at the CCSD(T)//M06-2X/6-311++G(3df,2p) level of theory have established the potential energy surface for this reaction, allowing for the calculation of temperature- and pressure-dependent rate coefficients using transition-state theory (TST) and RRKM theory. nih.gov

Similarly, the atmospheric degradation of furan derivatives, such as 3-methylfuran, has been studied. The reaction with OH radicals primarily proceeds via addition to the double bonds of the furan ring, which can be followed by ring-opening. nih.gov These computational and experimental kinetic studies are crucial for understanding the atmospheric lifetime and environmental impact of such compounds.

Table 2: Calculated Kinetic Parameters for Aniline + CH3 Reaction

| Reaction Channel | Rate Expression (cm3 molecule-1 s-1) at 760 Torr | Temperature Range (K) | Reference |

|---|---|---|---|

| H-abstraction from -NH2 | 7.5 × 10-23 T3.04 exp(-40.63 kJ·mol-1/RT) | 300-2000 | nih.gov |

| CH3-addition to ortho-carbon | 2.29 × 10-3 T-3.19 exp(-56.94 kJ·mol-1/RT) | 300-2000 | nih.gov |

| Total Reaction | 7.71 × 10-17 T1.20 exp(-40.96 kJ·mol-1/RT) | 300-2000 | nih.gov |

This table shows the calculated rate expressions for different pathways of the reaction between aniline and methyl radicals, providing insight into the reaction kinetics over a wide temperature range.

Theoretical Determination of Minimal Structural Requirements for Biological Response

While specific computational studies delineating the minimal structural requirements for the biological response of this compound are not extensively available in the public domain, a theoretical framework can be constructed based on the well-established principles of medicinal chemistry and computational analysis of analogous structures. The biological activity of a molecule is intrinsically linked to its structural and electronic properties, which dictate its interaction with biological targets. For this compound, the key structural components that likely contribute to its biological activity are the furan ring, the aniline ring, and the methylene bridge connecting them.

Theoretical investigations into the structure-activity relationship (SAR) of furan-containing compounds often reveal that slight modifications to the substitution pattern can significantly alter their biological profiles. utripoli.edu.lyutripoli.edu.ly For instance, studies on other furan derivatives have shown that the introduction of specific substituents on the furan or the aromatic rings can modulate activity.

To illustrate the theoretical structural requirements for a hypothetical biological response, we can consider the impact of substitutions at various positions on the this compound scaffold. The following data tables present a conceptual analysis based on general principles of medicinal chemistry and SAR trends observed in similar heterocyclic compounds.

Table 1: Theoretical Impact of Substitutions on the Furan Ring

| Substitution Position | Substituent Type | Predicted Effect on Biological Activity | Rationale |

| 5-position | Electron-withdrawing group (e.g., -NO2, -CN) | Potentially increased activity | May enhance interactions with electron-deficient pockets in a target protein. |

| 5-position | Electron-donating group (e.g., -CH3, -OCH3) | Variable | Could increase metabolic stability but may also lead to steric hindrance. |

| 5-position | Bulky hydrophobic group | Potentially decreased activity | May disrupt binding by preventing optimal orientation within a binding site. |

| Other positions (3, 4) | Any substituent | Generally leads to decreased activity | Substitution at these positions is less common and may interfere with the established binding mode of the core scaffold. |

Table 2: Theoretical Impact of Substitutions on the Aniline Ring

| Substitution Position | Substituent Type | Predicted Effect on Biological Activity | Rationale |

| ortho to -NH2 (2- or 4-position) | Small, lipophilic group (e.g., -CH3) | Potentially increased activity | May enhance membrane permeability and protect the amine from rapid metabolism. |

| meta to -NH2 (5-position) | Hydrogen bond acceptor (e.g., -OCH3) | Potentially increased activity | Could form additional interactions with the biological target. |

| para to -NH2 (6-position) | Electron-withdrawing group (e.g., -Cl, -F) | Variable | Can alter the pKa of the aniline nitrogen, potentially affecting its role as a hydrogen bond donor. |

| Any position | Bulky group | Likely decreased activity | Steric hindrance could prevent proper binding. |

Table 3: Theoretical Impact of Modifying the Methylene Bridge

| Modification | Predicted Effect on Biological Activity | Rationale |

| Replacement with a carbonyl group (-C=O-) | Potentially altered activity or different target selectivity | Introduces a rigid, planar structure and a hydrogen bond acceptor, significantly changing the molecule's electronic and conformational properties. |

| Introduction of a methyl group on the bridge | Potentially decreased activity | May restrict conformational flexibility, which could be essential for adopting the correct binding pose. |

| Extension of the linker (e.g., ethylene (B1197577) bridge) | Likely decreased activity | Alters the distance and relative orientation between the furan and aniline rings, potentially disrupting the optimal binding geometry. |

In silico methods such as Quantitative Structure-Activity Relationship (QSAR) and pharmacophore modeling are instrumental in predicting the biological activity of novel compounds based on their physicochemical properties. elsevierpure.com A hypothetical pharmacophore model for a biological target of this compound would likely include features such as an aromatic ring center for the furan, another for the aniline, a hydrogen bond donor feature for the aniline nitrogen, and specific hydrophobic or hydrogen bond acceptor/donor points corresponding to potential substituents.

Ultimately, the minimal structural requirements for the biological response of this compound would be the intact furan and aniline rings connected by a single methylene bridge, with specific substitution patterns on either ring enhancing or diminishing its activity depending on the specific biological target. Experimental validation through synthesis and biological testing of a focused library of analogues would be necessary to confirm these theoretical predictions.

Structure Activity Relationship Sar Studies of 3 Furan 2 Ylmethyl Aniline Derivatives

Influence of Substituent Electronic Properties and Steric Hindrance on Reactivity and Selectivity

The chemical reactivity and selectivity of 3-(Furan-2-ylmethyl)aniline derivatives are significantly influenced by the electronic properties and steric bulk of substituents on both the furan (B31954) and aniline (B41778) rings. These factors dictate the molecule's behavior in various chemical transformations, such as electrophilic aromatic substitution and nucleophilic substitution reactions.

The aniline portion of the molecule contains a potent, activating amino group that directs electrophiles to the ortho and para positions. Conversely, the furan ring is electron-rich and can also undergo electrophilic substitution. ijabbr.com The regioselectivity of such reactions can be controlled by carefully selecting reagents and reaction conditions to target either ring system. For instance, nitration can introduce a nitro group onto the aniline ring.

The primary amine of the aniline group readily acts as a nucleophile, participating in condensation reactions with aldehydes and ketones to form imines (Schiff bases). The rate and equilibrium of these reactions are sensitive to the electronic nature of substituents on the aniline ring. Electron-donating groups enhance the nucleophilicity of the amine, accelerating the reaction, while electron-withdrawing groups have the opposite effect.

In nucleophilic aromatic substitution (SNAr) reactions, both electronic and steric effects are prominent. A study on the reactions of phenyl 2,4,6-trinitrophenyl ethers with aniline and N-methylaniline revealed that the reaction proceeds through a base-catalyzed pathway involving a zwitterionic intermediate. rsc.org The introduction of a methyl group on the nitrogen atom (N-methylaniline) dramatically slows the reaction, reducing the rate by a factor of 105. rsc.org This significant decrease is attributed to increased steric hindrance during the formation of the intermediate and the subsequent proton transfer step. rsc.org This demonstrates how steric bulk around the nitrogen atom can profoundly impact reactivity.

Correlation of Structural Features with Biological Activities

The biological activity of this compound derivatives is intricately linked to their structural features. Modifications to the core structure, such as the introduction of various substituents, can dramatically alter their potency and selectivity against different biological targets.

Enzyme Inhibition:

Derivatives of the furan and aniline scaffolds have been investigated as inhibitors of various enzymes. For example, novel N-arylmethyl-aniline/chalcone (B49325) hybrids were designed and synthesized as potential inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key enzyme in angiogenesis. nih.gov In another study, 2-substituted aniline pyrimidine derivatives were developed as potent dual inhibitors of Mer and c-Met kinases, which are often overexpressed in tumors. mdpi.com

A study on 1-(Furan-2-ylmethyl)pyrrolidine-based inhibitors of ST2 (a member of the interleukin-1 receptor family) revealed specific SAR insights. Keeping an ortho-nitro group on one phenyl ring, various substitutions were made on a second phenyl ring. The results showed that introducing a dimethyl amine, a pyrrolidine (B122466), a piperidine (B6355638), or a methyl ester group at the 4-position of the second ring improved inhibitory activity by 2-3 fold compared to the unsubstituted compound. nih.gov Conversely, adding a carboxylic acid group led to reduced activity. nih.gov

Table 1: SAR of 1-(Furan-2-ylmethyl)pyrrolidine-based ST2 Inhibitors

| Compound ID | B-Ring Substituent (4-position) | Relative Activity Improvement |

|---|---|---|

| 3c | Dimethyl amine | 2-3 fold |

| 4a | Pyrrolidine | 2-3 fold |

| 4b | Piperidine | 2-3 fold |

| 9a | Methyl ester | 2-3 fold |

| 10 | Carboxylic acid | Reduced activity |

Data sourced from a study on ST2 inhibitors. nih.gov

Antifungal Activity:

The furan scaffold is present in many compounds with antifungal properties. conicet.gov.ar A comprehensive SAR study on homoallylamines and related analogues, including N-(2-furylmethyl)amine derivatives, was conducted to determine the minimal structural requirements for antifungal effect. The study evaluated the effects of structural changes in three regions: two aromatic rings (A and B) and a connecting chain. conicet.gov.ar

Among the synthesized compounds, N-(4-bromophenyl)-N-(2-furylmethyl)amine and N-(4-chlorophenyl)-N-(2-furylmethyl)amine demonstrated notable antifungal activity against dermatophytes. conicet.gov.ar This suggests that the presence of a halogen atom at the para position of the phenyl ring is beneficial for activity. In a different study, 3-aryl-3-(furan-2-yl)propanoic acid derivatives showed good antimicrobial activity against the yeast-like fungi Candida albicans and also suppressed the growth of Escherichia coli and Staphylococcus aureus. mdpi.com

Table 2: Antifungal Activity of Selected N-(2-Furylmethyl)aniline Derivatives

| Compound | R Group (para-position of aniline) | Antifungal Activity |

|---|---|---|

| N-(4-bromophenyl)-N-(2-furylmethyl)amine | -Br | Remarkable |

Data based on a study of homoallylamines and related derivatives. conicet.gov.ar

Angiogenesis Inhibition:

Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth. nih.gov As mentioned, derivatives containing the aniline and furan-like scaffolds have been developed as inhibitors of VEGFR-2, a key regulator of angiogenesis. nih.gov Novel N-arylmethyl-aniline/chalcone hybrids showed potent anticancer activity, with compounds 5e and 5h emerging as the most potent VEGFR-2 inhibitors in the series. nih.gov These compounds were found to induce apoptosis and cause cell cycle arrest in cancer cells. nih.gov The specific structural features contributing to the enhanced activity of 5e and 5h highlight the importance of the substitution pattern on the chalcone moiety.

Analysis of Key Molecular Interactions with Biological Targets

The biological effects of this compound derivatives are mediated by specific molecular interactions with their target proteins. These non-covalent interactions, including hydrogen bonding, π–π stacking, and hydrophobic interactions, are essential for binding affinity and selectivity.

Hydrogen Bonding:

Hydrogen bonds are crucial for the orientation and binding of ligands within a protein's active site. In a molecular docking study of 2-substituted aniline pyrimidine derivatives with Mer kinase, the aminopyrimidine group was shown to form a hydrogen bond with the amino acid Asp741. mdpi.com Additionally, the amide group of the side chain formed hydrogen bonds with Met674 and Arg727. mdpi.com Similarly, with c-Met kinase, the amide group of these derivatives formed two hydrogen bonds with Asp1164 and Lys1110. mdpi.com

π–π Stacking:

The aromatic nature of both the furan and aniline rings allows for π–π stacking interactions with aromatic amino acid residues (e.g., phenylalanine, tyrosine, tryptophan) in the target protein. ijabbr.comnih.gov These interactions play a significant role in the stability of the ligand-protein complex. nih.gov Docking studies of aniline pyrimidine-based Mer/c-Met inhibitors revealed that the benzene (B151609) group of the substituted aniline could form π–π interactions within the kinase binding site. mdpi.com The pyrimidine group was also shown to participate in π–π stacking. mdpi.com

Hydrophobic Interactions:

Hydrophobic interactions occur between nonpolar regions of the ligand and the biological target. The furan and phenyl rings, along with any alkyl or aryl substituents, can engage in favorable hydrophobic interactions within the typically less polar binding pockets of enzymes. In the development of ST2 inhibitors, it was noted that substitutions with hydrophobic groups on the 4-position of the phenyl ring led to slightly lower IC50 values, indicating improved inhibitory potency, which can be partly attributed to enhanced hydrophobic contacts. nih.gov

Pharmacophore Modeling Approaches Utilizing the Furan 2 Ylmethyl Aniline Scaffold

Development and Validation of Pharmacophore Models in Drug Design

The development of a pharmacophore model is a foundational step in modern drug discovery, serving to identify the crucial steric and electronic features required for a molecule to exert a specific biological activity. nih.gov These models can be generated through two primary approaches: ligand-based and structure-based. digitaloceanspaces.com

Structure-Based Modeling: When the crystal structure of the target protein is available, typically complexed with a ligand, a structure-based model can be developed. digitaloceanspaces.com This method directly analyzes the key interactions—such as hydrogen bonds, hydrophobic contacts, and aromatic stacking—between the ligand and the amino acid residues in the binding pocket. nih.gov This provides a highly accurate blueprint of the features a compound must possess to bind effectively.

Model Validation: A critical phase in the development process is rigorous validation to ensure the model is statistically significant and has predictive power. Common validation methods include:

Test Set Validation: The model's ability to accurately predict the activity of a set of known compounds (the test set) that were not used in its creation is assessed. nih.gov

Fischer's Randomization Test: This method involves generating multiple random spreadsheets by scrambling the activity data of the training set compounds and creating hypotheses from them. A statistically robust model should have a significantly lower cost value than any of the models generated from the randomized data. researchgate.net

Decoy Set Screening: The model is challenged to differentiate a small number of known active compounds from a large database of inactive, but structurally similar, "decoy" molecules. A high enrichment factor indicates a good quality model. nih.gov

The ultimate goal of this process is to create a well-validated 3D query that can be used to identify novel, structurally diverse molecules with a high probability of being active against the target of interest. nih.gov

Identification of Essential Pharmacophoric Features

The 3-(Furan-2-ylmethyl)aniline scaffold contains several chemical moieties that can contribute to a pharmacophore model. The precise nature and spatial arrangement of these features define the requirements for molecular recognition at a biological target. Based on the scaffold's structure and analyses of similar compounds, the essential pharmacophoric features can be identified. nih.gov

Hydrogen Bond Acceptors (HBA): The oxygen atom within the furan (B31954) ring is a key hydrogen bond acceptor. Additionally, substituents on the aniline (B41778) ring or furan ring (e.g., carbonyls, nitro groups) can introduce further HBA points. nih.gov

Hydrogen Bond Donors (HBD): The amine group (-NH) of the aniline moiety is a primary hydrogen bond donor. Its ability to engage in hydrogen bonding is often crucial for anchoring the ligand within a protein's active site. nih.gov

Aromatic Rings (AR): Both the furan and the phenyl rings are key aromatic features. They can participate in π-π stacking or hydrophobic interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan in the target's binding pocket. nih.gov

Lipophilic/Hydrophobic Regions (HY): The aromatic rings and the methylene (B1212753) linker contribute to the molecule's hydrophobic character. These regions are critical for engaging with non-polar pockets in the target protein, contributing significantly to binding affinity. nih.gov

A 3D-QSAR study on dibenzofuran (B1670420) derivatives, for instance, generated a pharmacophore model that highlighted the importance of one ring aromatic feature, three hydrophobic regions, and two hydrogen bond acceptors for potent inhibitory activity. nih.gov A similar approach applied to furan-2-ylmethyl aniline derivatives would map these features onto the scaffold to guide the design of new, more potent analogs.

| Pharmacophoric Feature | Potential Origin on Scaffold | Type of Interaction |

| Hydrogen Bond Acceptor (HBA) | Furan Oxygen Atom | Hydrogen Bonding |

| Hydrogen Bond Donor (HBD) | Aniline Amine Group | Hydrogen Bonding |

| Aromatic Ring (AR) | Furan Ring, Phenyl Ring | π-π Stacking, Hydrophobic |

| Hydrophobic Region (HY) | Methylene Bridge, Rings | van der Waals, Hydrophobic |

Application in Virtual Screening for Bioactive Compounds

Once a pharmacophore model has been developed and rigorously validated, its primary application is in virtual screening (VS). nih.gov This computational technique allows for the rapid and cost-effective screening of vast chemical databases, containing millions of compounds, to identify those that match the 3D arrangement of pharmacophoric features defined by the model. nih.gov

The process involves using the pharmacophore hypothesis as a 3D query. Each molecule in the database is conformationally analyzed and compared against this query. Molecules that can adopt a low-energy conformation that successfully maps its chemical features onto the corresponding features of the pharmacophore are identified as "hits." researchgate.net

This approach offers several advantages:

Scaffold Hopping: Pharmacophore models are defined by chemical features rather than the underlying chemical skeleton. This allows for the identification of novel scaffolds that are structurally distinct from the compounds used to build the model but still possess the necessary features for biological activity. nih.gov

Enrichment of Actives: By filtering large libraries, virtual screening enriches the proportion of active compounds in the subset selected for experimental testing, thereby increasing the efficiency and success rate of hit identification.

Lead Generation: The identified hits serve as starting points for lead optimization, providing novel chemical matter for drug development programs.

The hits obtained from a pharmacophore-based screen are typically subjected to further computational filters, such as molecular docking and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction, to refine the selection before committing to chemical synthesis and biological evaluation. nih.gov

Pharmacodynamic Site Analysis and the Role of Substituents on Bioactivity

Pharmacodynamic analysis, often explored through Structure-Activity Relationship (SAR) studies, investigates how modifications to a chemical scaffold affect its biological activity. For the furan-2-ylmethyl aniline core, substituents on both the furan and aniline rings can profoundly influence binding affinity and efficacy by altering steric, electronic, and hydrophobic properties.

A detailed SAR study on a series of 1-(Furan-2-ylmethyl)pyrrolidine-based ST2 inhibitors, which share the furan-2-ylmethyl core, provides valuable insights into the role of substituents. nih.gov In this series, the aniline ring is replaced by a phenyl-pyrrolidine moiety. The study explored how different functional groups on both aromatic rings modulated the inhibitory activity (IC₅₀) of the compounds.

Substituent Effects on the Aniline-Analogous Ring (B-ring): The placement and nature of substituents on the phenyl ring (B-ring) attached to the pyrrolidine (B122466) had a significant impact on potency.

Positional Importance: Introducing groups at the 3-position or 4-position of the phenyl ring generally improved activity compared to the unsubstituted parent compound.

Nature of Substituents: Small, amine-containing groups like dimethyl amine and pyrrolidine at the 4-position enhanced the inhibitory activity by 2- to 3-fold. In contrast, a carboxylic acid group at the same position led to a reduction in activity, suggesting that a basic nitrogen or a lipophilic group is preferred in this region of the binding site.

Substituent Effects on the Furan-Proximal Ring (A-ring): Modifications to the second phenyl ring attached to the furan moiety also played a critical role.

Nitro Group Positioning: The position of a nitro group significantly influenced activity. An ortho-nitro substitution provided the highest inhibitory activity, while moving it to the para position still yielded a potent compound. This indicates that the electronic and steric properties of the substituent at this position are critical for optimal interaction with the target.

The following table, based on data from the study on ST2 inhibitors, illustrates the impact of these substitutions on bioactivity. nih.gov

| Compound | Substitution on B-ring (Position) | Substitution on A-ring (Position) | IC₅₀ (μM) |

| iST2-1 | Unsubstituted | 2-NO₂ | 18.2 ± 3.4 |

| 3c | 4-N(CH₃)₂ | 2-NO₂ | 6.5 ± 0.6 |

| 4a | 4-Pyrrolidine | 2-NO₂ | 5.3 ± 0.6 |

| 4b | 4-Piperidine | 2-NO₂ | 6.3 ± 0.9 |

| 10 | 4-COOH | 2-NO₂ | 32.1 ± 7.2 |

| 4c | 3-Pyrrolidine | 2-NO₂ | 5.2 ± 0.5 |

| 9b | 3-N(CH₃)₂ | 2-NO₂ | 6.8 ± 0.6 |

| 3a | Unsubstituted | 3-NO₂ | 28.5 ± 1.2 |

| 3b | Unsubstituted | 4-NO₂ | 8.8 ± 0.9 |

These findings demonstrate that specific substitutions on the aromatic rings of a furan-containing scaffold are key to modulating biological activity. Such SAR data is invaluable for refining pharmacophore models and guiding the rational design of more potent and selective inhibitors. nih.gov

Applications of 3 Furan 2 Ylmethyl Aniline and Its Derivatives in Medicinal Chemistry Research

Recognition as Promising Drug Molecular Skeletons and Therapeutic Scaffolds

The furan (B31954) ring is a five-membered aromatic heterocycle that is a core structural component in numerous pharmacologically active compounds. orientjchem.org Its value in drug discovery is well-established, with furan derivatives showing a remarkable breadth of biological activities, including antimicrobial, anti-inflammatory, analgesic, and anticancer properties. ijabbr.comutripoli.edu.ly The furan nucleus is considered a privileged scaffold because its structure is conducive to interactions with a variety of biological targets. ijabbr.comijabbr.com The electron-rich nature of the furan ring allows it to engage in various electronic interactions with biomolecules, such as enzymes and receptors, which can be crucial for eliciting a pharmacological response. ijabbr.com Furthermore, the furan ring can act as a bioisostere for other aromatic systems, like phenyl rings, offering modified electronic and steric properties that can enhance metabolic stability and drug-receptor interactions. orientjchem.org

Aniline (B41778) and its derivatives are also fundamental building blocks in pharmaceutical development. umich.edu The amino group on the aromatic ring serves as a versatile chemical handle for synthetic modifications, allowing medicinal chemists to systematically alter a molecule's properties to optimize its efficacy, selectivity, and pharmacokinetic profile.

The combination of these two moieties in the 3-(Furan-2-ylmethyl)aniline skeleton creates a molecule with significant potential as a therapeutic scaffold. It merges the broad biological relevance of the furan ring with the synthetic tractability of the aniline component. researchgate.net This hybrid structure offers a three-dimensional framework that can be readily functionalized at multiple positions on both the furan and aniline rings, enabling the creation of large libraries of diverse derivatives. Researchers are drawn to this scaffold as it provides a robust starting point for developing novel compounds tailored to interact with specific biological targets, leading to the investigation of its utility across various therapeutic areas. orientjchem.orgijabbr.com

Research in Specific Therapeutic Areas

Anti-breast Cancer Activity

Derivatives incorporating the furan-aniline scaffold have been investigated for their potential as anti-breast cancer agents. Research has shown that modifying this core structure can lead to compounds with significant cytotoxic activity against various human breast cancer cell lines.

One study focused on the development of novel furo[2,3-b]quinoline (B11916999) derivatives, which were synthesized by introducing different substituted anilines to the furoquinoline core. wisdomlib.org These compounds were evaluated for their in vitro cytotoxicity against the MCF-7 (estrogen receptor-positive) and MDA-MB-231 (triple-negative) human breast cancer cell lines. Many of the synthesized derivatives demonstrated potent cytotoxic effects, with IC50 values in the low micromolar range. wisdomlib.org Notably, these compounds were found to be less toxic to the normal breast cell line, MCF-10A, indicating a degree of selectivity for cancer cells. Further mechanistic studies revealed that a lead compound from this series induced cell cycle arrest at the G2/M phase in MDA-MB-231 cells, suggesting a potential mechanism for its anti-proliferative effects. wisdomlib.org

In another line of research, a series of 3-furan-2-yl-2-(4-furan/thiophen-2-ylthiazol-2-yl)acrylonitrile derivatives were synthesized and screened for anticancer activity. chemscene.com Several of these compounds, which feature a furan ring, showed moderate activity and sensitivity towards the MDA-MB-468 and T-47D breast cancer cell lines. chemscene.com

These findings underscore the potential of the furan-aniline core as a template for designing new molecules with anti-breast cancer properties. The ability to synthetically modify the scaffold allows for the exploration of structure-activity relationships to identify more potent and selective candidates.

Table 1: In Vitro Anti-breast Cancer Activity of Selected Furan Derivatives

| Compound Class | Cell Line | IC50 (µM) | Source |

|---|---|---|---|

| Furo[2,3-b]quinoline Derivatives | MCF-7 | 5.60 - 26.24 | wisdomlib.org |

| MDA-MB-231 | 5.60 - 26.24 | wisdomlib.org | |

| 3-furan-2-yl-2-(4-furan-2-yl-thiazol-2-yl)acrylonitrile Derivatives | MDA-MB-468 | Moderately Active | chemscene.com |

Anti-inflammatory Activity

The furan nucleus is a component of many compounds that exhibit anti-inflammatory properties. bldpharm.com Research into furan derivatives has revealed their ability to modulate inflammatory pathways. For instance, a series of hydrazide-hydrazone derivatives containing a furan moiety were synthesized and assessed for their anti-inflammatory effects using a carrageenan-induced rat paw edema model, a standard method for evaluating anti-inflammatory activity. One of the tested compounds demonstrated noteworthy anti-inflammatory properties in this assay. researchgate.net

The anti-inflammatory effects of natural furan derivatives are often linked to their antioxidant capabilities and their ability to regulate various cellular signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway. ijabbr.com These compounds can suppress the production of inflammatory mediators, including nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2). ijabbr.com While direct studies on the anti-inflammatory activity of this compound itself are not extensively documented, the established anti-inflammatory potential of the broader furan chemical class suggests that its derivatives are viable candidates for development as anti-inflammatory agents. researchgate.net The aniline portion of the scaffold provides a convenient point for chemical modification to optimize activity and explore structure-activity relationships.

Table 2: Anti-inflammatory Activity of Selected Furan Derivatives

| Compound Class | Model/Assay | Finding | Source |

|---|---|---|---|

| Hydrazide-hydrazone furan derivatives | Carrageenan-induced rat paw edema | Noteworthy anti-inflammatory properties | researchgate.net |

Enzyme Inhibition (e.g., urease inhibitors, methionine aminopeptidase-2 inhibitors)

The this compound scaffold is a promising backbone for the design of specific enzyme inhibitors, a key strategy in modern drug discovery.

Urease Inhibitors

Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea (B33335) to ammonia (B1221849) and carbamate. Its activity is implicated in the pathogenesis of diseases caused by microorganisms like Helicobacter pylori, making it a target for drug development. Research has shown that compounds incorporating furan and aniline-like structures can act as effective urease inhibitors.

For example, a study on furan chalcone (B49325) derivatives identified several compounds with potent urease inhibitory activity. researchgate.net Structure-activity relationship (SAR) studies revealed that the substitution pattern on the phenyl ring significantly influenced the inhibitory potency. One of the most active compounds in the series, featuring a 2,5-dichloro substitution on the phenyl ring, exhibited an IC50 value of 16.13 ± 2.45 µM. Another related study highlighted that cyano acetamide (B32628) derivatives containing a furan ring showed high urease inhibitory activity, which was attributed to the interaction of the furan ring with the nickel center of the enzyme. umich.edu The presence of an aniline moiety in related structures has also been shown to contribute to urease inhibition. umich.edu

Table 3: Urease Inhibitory Activity of Selected Furan-Containing Compounds

| Compound Class | Compound Example | IC50 (µM) | Source |

|---|---|---|---|

| Furan Chalcones | 1-phenyl-3-[5-(2,5-dichlorophenyl)-2-furyl]-2-propen-1-one | 16.13 ± 2.45 | |

| 1-phenyl-3-[5-(3,4-dichlorophenyl)-2-furyl]-2-propen-1-one | 21.05 ± 3.52 | researchgate.net |

Methionine Aminopeptidase-2 (MetAP2) Inhibitors

Methionine aminopeptidase-2 (MetAP-2) is a metalloenzyme that plays a crucial role in angiogenesis (the formation of new blood vessels), a process essential for tumor growth and metastasis. Inhibition of MetAP-2 is therefore considered a promising strategy for cancer therapy. While high-throughput screening has identified various small-molecule inhibitors of MetAP-2, research specifically linking derivatives of this compound to MetAP-2 inhibition is not extensively documented in the current literature. ijabbr.com However, given the versatility of the furan-aniline scaffold, it represents a potential framework for the future design and synthesis of novel MetAP-2 inhibitors.

Antifungal Activities

Furan-containing compounds have long been recognized for their antifungal properties. ijabbr.comresearchgate.net Derivatives of the this compound scaffold are being explored for their potential to combat various fungal pathogens.

Research on 3-aryl-3-(furan-2-yl)propanoic acid derivatives demonstrated good antimicrobial activity against the yeast-like fungus Candida albicans, with all tested compounds inhibiting its growth at a concentration of 64 µg/mL. C. albicans is a common cause of opportunistic fungal infections in humans.

Another study investigated a series of nitrofuran derivatives for their antifungal effects against a broad spectrum of fungi. Several of these compounds showed potent activity. For instance, one derivative displayed a minimum inhibitory concentration (MIC90) of 3.9 µg/mL against Candida species. The same study also found compounds with significant activity against dermatophytes, with MIC90 values as low as 0.98 µg/mL against Trichophyton rubrum and T. mentagrophytes. Additionally, new derivatives of 5-(furan-2-yl)-4-amino-1,2,4-triazole-3-thiol have also been screened, showing moderate activity against clinically relevant fungal strains.

These studies highlight the utility of the furan moiety as a pharmacophore for the development of new antifungal agents. The aniline portion of the this compound structure provides an accessible point for synthetic modification to enhance potency and broaden the spectrum of activity.

Table 4: Antifungal Activity of Selected Furan Derivatives

| Compound Class | Fungal Species | Activity (MIC) | Source |

|---|---|---|---|

| 3-Aryl-3-(furan-2-yl)propanoic acids | Candida albicans | 64 µg/mL (Inhibitory Conc.) | |

| Nitrofuran derivatives | Candida species | 3.9 µg/mL (MIC90) | |

| Cryptococcus neoformans | 3.9 µg/mL (MIC90) | ||

| Trichophyton rubrum | 0.98 µg/mL (MIC90) |

Antibacterial Activities

The furan scaffold is a key component in several established antibacterial agents, and ongoing research continues to explore new furan derivatives for their efficacy against a range of pathogenic bacteria. ijabbr.comresearchgate.net

Studies on 3-aryl-3-(furan-2-yl)propanoic acid derivatives have shown that these compounds can suppress the growth of both Gram-negative (Escherichia coli) and Gram-positive (Staphylococcus aureus) bacteria. One of the most effective compounds in this series inhibited the growth of E. coli at a Minimum Inhibitory Concentration (MIC) of 64 µg/mL. utripoli.edu.ly

Other research has focused on different modifications of the furan structure. For example, 1-Benzoyl-3-furan-2-ylmethyl-thiourea, a compound that contains the furan-2-ylmethyl moiety, demonstrated antibacterial effects against Listeria monocytogenes, Staphylococcus aureus, and Bacillus cereus. researchgate.net Similarly, novel arylfuran derivatives have been found to possess considerable activity against both E. coli and S. aureus, indicating a broad spectrum of action. utripoli.edu.ly Furthermore, 2,4-disubstituted furan derivatives have exhibited superior antibacterial activity, particularly against E. coli and Proteus vulgaris. researchgate.net

The consistent antibacterial activity observed across various classes of furan derivatives underscores the importance of this heterocyclic ring in designing new antimicrobial drugs. The this compound structure serves as a valuable template for further synthetic exploration to develop novel agents that can combat bacterial infections.

Table 5: Antibacterial Activity of Selected Furan Derivatives

| Compound Class | Bacterial Species | Activity (MIC) | Source |

|---|---|---|---|

| 3-Aryl-3-(furan-2-yl)propanoic acids | Escherichia coli | 64 µg/mL | utripoli.edu.ly |

| Staphylococcus aureus | 128 µg/mL | ||

| 1-Benzoyl-3-furan-2-ylmethyl-thiourea | Listeria monocytogenes | Active | researchgate.net |

| Staphylococcus aureus | Active | researchgate.net | |

| Bacillus cereus | Active | researchgate.net | |

| Arylfuran derivatives | Escherichia coli | Active | utripoli.edu.ly |

| Staphylococcus aureus | Active | utripoli.edu.ly | |

| 2,4-Disubstituted furan derivatives | Proteus vulgaris | Active | researchgate.net |

Modulation of Biological Pathways (e.g., ST2 inhibition)

The ST2 receptor, a member of the interleukin-1 receptor family, and its ligand IL-33 are key components of the immune system, particularly in type 2 inflammatory responses. The IL-33/ST2 signaling pathway is implicated in a variety of inflammatory and autoimmune diseases, making it an attractive target for therapeutic intervention. Recent research has highlighted the potential of furan-containing compounds as modulators of this pathway.

While direct studies on this compound as an ST2 inhibitor are not extensively documented, research into structurally related compounds provides significant insights. A notable study focused on the structure-activity relationship of 1-(Furan-2-ylmethyl)pyrrolidine-based compounds as inhibitors of ST2. nih.gov This research, while replacing the aniline moiety with a pyrrolidine (B122466) ring, underscores the importance of the furan-2-ylmethyl core in designing ST2 inhibitors. The findings from this study can be extrapolated to suggest that the furan-2-ylmethyl group of this compound could similarly be oriented to interact with the ST2 receptor.

The furan nucleus is a versatile scaffold in medicinal chemistry, known to be present in a wide array of biologically active compounds. nih.govresearchgate.net Derivatives of furan have been shown to possess anti-inflammatory, antimicrobial, and antiviral properties, among others. nih.govresearchgate.netnih.govutripoli.edu.ly The anti-inflammatory effects of furan derivatives are often attributed to their ability to modulate various signaling pathways, including those involved in the production of inflammatory mediators. nih.gov This general anti-inflammatory potential of furan-containing structures provides a strong rationale for investigating derivatives of this compound as modulators of inflammatory pathways like the ST2 signaling cascade.

Further research focusing on the synthesis and biological evaluation of a broader range of this compound derivatives is warranted to fully elucidate their potential as ST2 inhibitors and to understand the specific structural requirements for potent activity.

Advanced Analytical and Spectroscopic Techniques for Characterization of 3 Furan 2 Ylmethyl Aniline and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of organic molecules. ¹H and ¹³C NMR spectra provide precise information about the chemical environment, connectivity, and number of different types of protons and carbon atoms in the molecule.

For a compound like 3-(Furan-2-ylmethyl)aniline, the ¹H NMR spectrum is expected to show distinct signals for the protons on the furan (B31954) ring, the aniline (B41778) ring, the bridging methylene (B1212753) (-CH₂-) group, and the amine (-NH₂) group. The furan protons typically appear in the region of δ 6.0-7.5 ppm, while the aromatic protons of the aniline moiety resonate between δ 6.5-7.3 ppm. The methylene protons would likely appear as a singlet around δ 4.0-4.5 ppm.

The ¹³C NMR spectrum provides complementary information, showing signals for each unique carbon atom. The carbons of the furan ring are expected between δ 105-155 ppm, while the aniline ring carbons typically appear in the δ 110-150 ppm range. The methylene bridge carbon would have a characteristic signal in the aliphatic region, often around δ 40-50 ppm.

Table 1: ¹H and ¹³C NMR Spectroscopic Data for N-(furan-2-ylmethyl)aniline Derivatives (in CDCl₃)

| Compound | Technique | Chemical Shift (δ ppm) |

|---|---|---|

| N-(furan-2-ylmethyl)aniline | ¹H NMR | 7.28 (t, 1H), 7.12 (t, 2H), 6.65 (t, 1H), 6.61 (d, 2H), 6.28–6.21 (m, 1H), 6.15 (t, 1H), 4.25 (s, 2H), 4.01-3.86 (m, 1H) |

| ¹³C NMR | 151.73, 146.61, 140.89, 128.11, 117.01, 112.13, 109.30, 105.94, 40.43 | |

| 4-chloro-N-(furan-2-ylmethyl)aniline | ¹H NMR | 7.30 (d, 1H), 7.11–6.99 (m, 2H), 6.55–6.45 (m, 2H), 6.26 (dd, 1H), 6.16 (dd, 1H), 4.22 (s, 2H), 3.99 (s, 1H) |

| ¹³C NMR | 152.29, 146.17, 142.06, 129.07, 122.66, 114.25, 110.37, 107.16, 41.50 | |

| 3-chloro-N-(furan-2-ylmethyl)aniline | ¹H NMR | 7.26 (s, 1H), 6.97 (t, 1H), 6.59 (dd, 1H), 6.46 (t, 1H), 6.36 (dd, 1H), 6.22 (dd, 1H), 6.12 (d, 1H), 4.15 (s, 2H), 4.02 (s, 1H) |

| ¹³C NMR | 148.58, 129.25, 117.09, 112.71, 44.01, 29.36, 22.56, 14.09 |

Data sourced from The Royal Society of Chemistry supplementary material. rsc.org

Fourier Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds.

For this compound, the FT-IR spectrum would be expected to display several characteristic absorption bands. The N-H stretching vibrations of the primary amine group in the aniline moiety typically appear as two distinct peaks in the range of 3300-3500 cm⁻¹. researchgate.net Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while the aliphatic C-H stretching of the methylene bridge appears just below 3000 cm⁻¹. The spectrum would also feature C=C stretching vibrations for both the furan and benzene (B151609) rings in the 1450-1650 cm⁻¹ region. A key indicator for the furan ring is the C-O-C (ether) stretching vibration, which is typically strong and found in the 1000-1300 cm⁻¹ range. researchgate.net

Table 2: Characteristic FT-IR Absorption Bands for Aniline and Furan Moieties

| Functional Group | Vibration Mode | Approximate Wavenumber (cm⁻¹) | Reference |

|---|---|---|---|

| Amine (Aniline) | N-H Stretch | 3350 - 3450 | researchgate.netresearchgate.net |

| Amine (Aniline) | N-H Bend | ~1620 | researchgate.net |

| Aromatic Ring | C-H Stretch | >3000 | globalresearchonline.net |

| Methylene | C-H Stretch | <3000 | |

| Aromatic Ring | C=C Stretch | 1450 - 1650 | researchgate.net |

In related Schiff base derivatives, the imine (-C=N) stretch is a prominent feature, often observed around 1610-1620 cm⁻¹. mdpi.com

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns. For this compound (molecular formula C₁₁H₁₁NO), the molecular weight is 173.21 g/mol . The mass spectrum would show a molecular ion peak [M]⁺ at m/z = 173.

A key fragmentation pathway observed in the electron-impact mass spectra of the isomeric N-(2-furylmethyl)anilines involves the cleavage of the C-N bond between the methylene bridge and the aniline nitrogen. researchgate.net This cleavage predominantly leads to the formation of a highly stable furfuryl cation ([C₅H₅O]⁺) at m/z = 81, which is often the base peak in the spectrum. researchgate.net The other resulting fragment, corresponding to the aniline radical cation or a related structure, would be [M - C₅H₅O]⁺. researchgate.net The relative abundance of these fragments can be influenced by substituents on the aniline ring. researchgate.net

Table 3: Predicted m/z Values for Common Adducts of C₁₁H₁₁NO

| Adduct | m/z |

|---|---|

| [M]⁺ | 173.08 |

| [M+H]⁺ | 174.09 |

| [M+Na]⁺ | 196.07 |

| [M-H]⁻ | 172.08 |

Data predicted for the isomeric N-[(furan-2-yl)methyl]aniline. uni.lu

X-ray Crystallography for Structural Elucidation of Related Systems

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While the crystal structure of this compound itself has not been reported in the searched literature, the structures of several related derivatives have been elucidated, providing critical insights into bond lengths, bond angles, and intermolecular interactions.

For instance, the structure of (E)-N'-[(Furan-2-yl)methylene]-benzohydrazide, a related Schiff base, has been determined. researchgate.net This compound crystallizes in the orthorhombic space group Pbca. The analysis revealed that the benzamide and furan fragments are on opposite sides of the C=N bond, confirming an E conformation. The crystal structure is stabilized by a network of intermolecular hydrogen bonds, forming chains within the crystal lattice. researchgate.net

In another example, the crystal structure of a silver(I) complex with a Schiff base ligand derived from furfurylamine (B118560), (E)-N-(furan-2-ylmethyl)-1-(quinolin-2-yl)methanimine, was determined. mdpi.com This analysis unequivocally confirmed the coordination of the ligand to the silver(I) center, revealing a four-coordinate, pseudo-trigonal pyramidal geometry around the metal ion. mdpi.com Such studies are invaluable for understanding the steric and electronic properties that govern the molecular and supramolecular chemistry of these compounds.

Future Research Directions and Perspectives for 3 Furan 2 Ylmethyl Aniline Chemistry

Development of Novel and Efficient Synthetic Routes

The development of new synthetic pathways to 3-(Furan-2-ylmethyl)aniline and its derivatives is fundamental to advancing its research. While classical methods exist, future efforts will likely focus on catalytic, one-pot, and cascade reactions that offer higher efficiency, atom economy, and structural diversity.

One promising area is the advancement of cross-coupling methodologies. Strategies such as Suzuki, Heck, and Sonogashira couplings could be adapted to link pre-functionalized furan (B31954) and aniline (B41778) precursors. A key research direction will be the development of novel catalyst systems, particularly those based on earth-abundant metals, to facilitate these transformations under milder conditions. Another avenue involves the reductive amination of furan-based carbonyl compounds. For instance, the reductive amination of furfural (B47365) with aniline has been shown to produce N-(furan-2-ylmethyl)aniline using catalysts like bifunctional Ir/SiO2-SO3H. mdpi.com Future work could adapt this approach to synthesize the target C-C linked isomer.

Furthermore, multicomponent reactions offer a powerful tool for rapid library synthesis. A copper-catalyzed three-component cascade reaction has been reported for the synthesis of furan-2-ylmethylboranes, which are versatile intermediates for further functionalization. rsc.org Exploring similar cascade strategies that directly incorporate an aniline fragment could provide a highly efficient, one-step route to the target compound and its analogs.

| Potential Synthetic Strategy | Key Precursors | Potential Catalyst/Reagent | Anticipated Advantages |

| Modified Reductive Amination | 2-Furaldehyde, 3-aminophenylboronic acid | Palladium or Nickel catalyst, reducing agent | Direct C-C bond formation |

| Cross-Coupling (Suzuki-Miyaura) | 2-(Chloromethyl)furan, 3-aminophenylboronic acid | Palladium catalyst (e.g., Pd(PPh3)4) | High functional group tolerance |

| Cascade Cyclization/Aromatization | Acyclic keto-alkynol precursors, anilines | Acid or base catalysis | Step-economy, building complexity quickly researchgate.net |

| One-Pot Hydroarylation | Furan-2-ylmethanol, Aniline | Brønsted or Lewis superacids (e.g., TfOH) | Direct C-H activation, avoids pre-functionalization nih.govnih.gov |

Exploration of Expanded Chemical Reactivity and Derivatization Profiles

Understanding and expanding the chemical reactivity of this compound is crucial for creating a diverse range of derivatives for various applications. Future research will focus on selectively modifying the furan ring, the aniline moiety, and the methylene (B1212753) bridge.

The furan ring is susceptible to various transformations, including oxidation to form dione (B5365651) derivatives and reduction (hydrogenation) to yield tetrahydrofuran (B95107) analogs. smolecule.com The aniline component's amino group can undergo a wide array of reactions, such as acylation, alkylation, diazotization followed by Sandmeyer reactions, and condensation with aldehydes or ketones to form Schiff bases. mdpi.com

A significant area for future exploration is the derivatization of the core structure to generate libraries of novel compounds. This can be achieved through systematic modification at multiple positions. For example, electrophilic aromatic substitution on the aniline ring can introduce a variety of functional groups, while lithiation of the furan ring followed by quenching with electrophiles can functionalize the heterocycle. The development of selective derivatization techniques will be paramount to control the reaction outcomes. derpharmachemica.comnih.gov

| Reaction Type | Target Moiety | Example Reagents | Potential Product Class |

| N-Acylation | Aniline (NH2) | Acetyl chloride, Benzoyl chloride | Amides |

| Electrophilic Aromatic Substitution | Aniline Ring | NBS, NIS, HNO3/H2SO4 | Halogenated or Nitrated Derivatives |

| Diazotization/Sandmeyer Reaction | Aniline (NH2) | NaNO2/HCl, then CuX | Aryl Halides, Nitriles, etc. |

| Hydrogenation | Furan Ring | H2/Pd, PtO2 | Tetrahydrofuran Derivatives |

| Condensation | Aniline (NH2) | Aldehydes, Ketones | Imines (Schiff Bases) |

Advanced Computational Modeling for Precise Structure-Function Relationships and Reaction Mechanisms

Computational chemistry is an indispensable tool for accelerating research and providing deep mechanistic insights. Future studies on this compound will heavily rely on advanced computational modeling to predict its properties and guide experimental work.

Density Functional Theory (DFT) calculations can be employed to investigate the molecule's electronic structure, conformational preferences, and the dihedral angle between the furan and benzene (B151609) rings, which influences conjugation. These calculations are crucial for understanding the molecule's reactivity and spectroscopic properties. For instance, DFT can help predict the most likely sites for electrophilic or nucleophilic attack, thereby guiding synthetic derivatization strategies. nih.gov

Furthermore, computational modeling can elucidate complex reaction mechanisms. By mapping potential energy surfaces, researchers can identify transition states and intermediates for novel synthetic routes, helping to optimize reaction conditions for higher yields and selectivity. researchgate.net In the context of drug design, molecular docking and molecular dynamics simulations can predict how derivatives of this compound bind to biological targets, providing a foundation for establishing precise structure-activity relationships (SAR). researchgate.netjneonatalsurg.com

Rational Design of New Pharmacophores and Highly Target-Specific Therapeutic Agents

The furan-aniline scaffold is present in numerous biologically active compounds, making this compound an attractive starting point for drug discovery. smolecule.comnih.gov Future research will focus on the rational design of new pharmacophores based on this core structure to develop therapeutic agents with high target specificity.

Pharmacophore modeling is a computational approach used to identify the essential three-dimensional arrangement of functional groups required for biological activity. researchgate.net By synthesizing a small, diverse library of this compound derivatives and screening them against various biological targets (e.g., kinases, receptors, enzymes), researchers can build robust pharmacophore models. These models can then be used for virtual screening of large compound databases to identify new hits or to guide the design of more potent and selective analogs.

The goal is to modify the parent structure to optimize interactions with a specific biological target while minimizing off-target effects. This involves strategic placement of hydrogen bond donors and acceptors, hydrophobic groups, and other functionalities to enhance binding affinity and selectivity. The synthesis of novel N-arylmethyl-aniline/chalcone (B49325) hybrids as potential VEGFR inhibitors exemplifies this rational design approach. researchgate.net

Integration of Green Chemistry Principles in Synthetic and Catalytic Methodologies

The principles of green chemistry are becoming increasingly important in chemical synthesis. Future research on this compound will undoubtedly prioritize the development of environmentally benign and sustainable synthetic and catalytic methods. A major focus will be the utilization of biomass-derived starting materials. Furan compounds, such as furfural and 5-hydroxymethylfurfural (B1680220) (HMF), are key platform chemicals derivable from lignocellulosic biomass. nih.govnih.govmdpi.com Designing synthetic routes that start from these renewable feedstocks is a primary goal.

The use of sustainable catalytic systems is another cornerstone of this approach. This includes the development of heterogeneous catalysts that can be easily separated and recycled, reducing waste and cost. nih.gov Non-noble metal catalysts (e.g., based on Fe, Co, Ni, Cu) are being explored as cost-effective and less toxic alternatives to precious metal catalysts. frontiersin.org

Furthermore, the integration of green reaction media, such as water, supercritical fluids, or ionic liquids, can replace volatile and hazardous organic solvents. frontiersin.org The development of one-pot or tandem reactions that minimize intermediate purification steps will also contribute to a more sustainable process by reducing solvent use and waste generation. rsc.org Research into catalytic pathways for furan derivatives demonstrates a strong trend towards these sustainable practices, which will be integral to the future chemistry of this compound. frontiersin.orgmdpi.com

| Green Chemistry Principle | Application to this compound Synthesis | Example/Benefit |

| Use of Renewable Feedstocks | Synthesis from biomass-derived furfural or HMF. nih.govmdpi.com | Reduces reliance on petrochemicals. |

| Atom Economy | Designing cascade or multicomponent reactions. | Maximizes incorporation of starting materials into the final product. |

| Use of Safer Solvents | Employing water, ethanol (B145695), or ionic liquids as reaction media. frontiersin.org | Reduces environmental impact and worker exposure to hazardous materials. |

| Catalysis | Development of recyclable heterogeneous or non-noble metal catalysts. nih.gov | Improves efficiency, reduces waste, and lowers costs. |

| Design for Energy Efficiency | Conducting reactions at ambient temperature and pressure. | Lowers energy consumption and associated carbon footprint. |

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for preparing 3-(Furan-2-ylmethyl)aniline in laboratory settings?

- Methodological Answer : The most efficient method involves reductive amination using 2-furaldehyde and aniline in the presence of a Pd/NiO catalyst under hydrogen gas (H₂) at 25°C for 10 hours. This yields N-(furan-2-ylmethyl)aniline with a 95% isolated yield, as confirmed by ¹H NMR . Alternative routes may include coupling reactions (e.g., Suzuki-Miyaura), but reductive amination is preferred for scalability and mild conditions.

Q. How can the structure and purity of this compound be confirmed post-synthesis?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR can verify the presence of the furan methylene (-CH₂-) group (δ ~4.3 ppm) and aromatic protons .

- Mass Spectrometry (MS) : High-resolution MS confirms the molecular ion peak at m/z 159.18 (C₁₀H₉NO) .

- X-ray Crystallography : Single-crystal XRD analysis using SHELX software (e.g., SHELXL for refinement) resolves molecular geometry and detects crystallographic disorders .

Q. What are the common chemical reactions of this compound under oxidative or reductive conditions?

- Methodological Answer :

- Oxidation : The furan ring undergoes oxidation with KMnO₄ or CrO₃ to form dihydroxy or diketone derivatives, while the aniline group may form nitroso/nitro compounds.

- Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the furan ring to tetrahydrofuran derivatives, preserving the amine group .

- Electrophilic Substitution : Nitration (HNO₃/H₂SO₄) or halogenation introduces substituents at the aniline para position due to the directing effect of the -NH₂ group.

Advanced Research Questions

Q. How can computational modeling aid in predicting the reactivity of this compound?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the furan oxygen’s lone pairs enhance reactivity toward electrophiles.

- Molecular Docking : Screens interactions with biological targets (e.g., enzymes) to rationalize observed antimicrobial or anticancer activity .

Q. What methodologies are employed to study the biological activity of this compound derivatives?

- Methodological Answer :

- Enzyme Inhibition Assays : Measure IC₅₀ values against targets like topoisomerases or kinases using fluorometric/colorimetric substrates.

- Microbial Susceptibility Testing : Determine minimum inhibitory concentrations (MICs) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) via broth microdilution .

- Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) assess antiproliferative effects .

Q. What challenges arise in crystallographic analysis of this compound, and how can SHELX software address them?

- Methodological Answer :

- Challenges : Crystal twinning, disorder in the furan methylene group, or weak diffraction due to flexible substituents.

- Solutions : SHELXL refines twinned data using the TWIN/BASF commands and models disorder with PART instructions. High-resolution data (≤1.0 Å) improves electron density maps for accurate atomic positioning .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products